4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring with a pentafluoroethyl-substituted phenyl group, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method includes the use of a palladium-catalyzed cross-coupling reaction between a halogenated precursor and a boronic acid pinacol ester. The reaction is usually carried out under inert conditions with a base such as potassium carbonate in a solvent like toluene or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents.
Substitution: Strong nucleophiles such as Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted boronic esters depending on the nucleophile used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs, particularly in cancer therapy.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane involves the formation of a boronate complex with a substrate. This complex can undergo various transformations, such as cross-coupling reactions, where the boron atom facilitates the transfer of organic groups between molecules. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(1-phenylsulfonyl)propan-2-yl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic properties. This makes it particularly useful in reactions requiring electron-withdrawing groups, enhancing its reactivity and selectivity compared to similar compounds .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BF5O2/c1-11(2)12(3,4)22-15(21-11)10-7-5-9(6-8-10)13(16,17)14(18,19)20/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVCYFRDZZORQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2088974-50-7 |
Source
|
Record name | 4,4,5,5-tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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